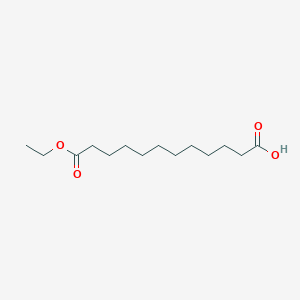

12-Ethoxy-12-oxododecanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

12-Ethoxy-12-oxododecanoic acid: is an organic compound with the molecular formula C14H26O4 It is a derivative of dodecanoic acid, featuring an ethoxy group and a keto group at the 12th carbon position

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Esterification and Oxidation: One common method involves the esterification of dodecanedioic acid with ethanol to form the ethyl ester, followed by oxidation to introduce the keto group at the 12th position.

Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the controlled oxidation of dodecanedioic acid derivatives under specific conditions, such as using oxidizing agents like potassium permanganate or chromium trioxide.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 12-Ethoxy-12-oxododecanoic acid can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Hydroxy derivatives.

Substitution Products: Compounds with different functional groups replacing the ethoxy group.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

12-Ethoxy-12-oxododecanoic acid has the molecular formula C14H26O4 and features both an ethoxy group and a keto group at the 12th carbon position. These functional groups contribute to its reactivity and ability to participate in various chemical reactions, influencing metabolic pathways and enzyme activities. The compound's versatility in biochemical processes is primarily due to its capacity for oxidation and reduction reactions, making it a valuable intermediate in synthetic chemistry .

Industrial Applications

-

Synthesis of Nylon-12 :

- Intermediate Production : this compound can be transformed into 12-aminododecanoic acid, which is crucial for the production of Nylon-12, a polyamide fiber widely used in engineering applications. Nylon-12 is known for its resistance to oil and gasoline, making it suitable for automotive applications such as fuel lines and hydraulic systems .

- Curing Agent : It serves as a curing agent for epoxy resins, enhancing the durability and performance of composite materials used in various industries .

-

Biochemical Research :

- Interaction Studies : Research has shown that compounds similar to this compound can interact with proteins involved in redox signaling pathways. For instance, studies on related compounds have demonstrated their ability to form adducts with thioredoxin, a key player in cellular redox homeostasis . This suggests potential applications in understanding oxidative stress mechanisms in biological systems.

- Nanotechnology :

Case Study 1: Synthesis of Nylon-12 from Vernolic Acid

A patent describes a method for synthesizing 12-oxododecanoic acid oxime from vernolic acid, which is derived from Vernonia galamensis seed oil. This process highlights the renewable nature of the raw materials used, contrasting traditional petrochemical feedstocks. The resultant 12-aminododecanoic acid is pivotal for producing Nylon-12, showcasing an environmentally friendly approach to synthetic polymer production .

Case Study 2: Redox Interaction Studies

In vitro studies have examined the interaction of compounds related to this compound with thioredoxin proteins. These studies revealed that such interactions could modulate enzyme activities associated with oxidative stress responses, indicating potential therapeutic applications in conditions characterized by oxidative damage .

Mecanismo De Acción

The mechanism by which 12-Ethoxy-12-oxododecanoic acid exerts its effects involves interactions with various molecular targets. The keto and ethoxy groups allow it to participate in a range of chemical reactions, influencing metabolic pathways and enzyme activities. Its ability to undergo oxidation and reduction makes it a versatile compound in biochemical processes.

Comparación Con Compuestos Similares

Dodecanedioic Acid: Lacks the ethoxy and keto groups, making it less reactive in certain chemical reactions.

12-Hydroxy-12-oxododecanoic Acid: Similar structure but with a hydroxyl group instead of an ethoxy group, leading to different reactivity and applications.

12-Methoxy-12-oxododecanoic Acid: Features a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.

Uniqueness: 12-Ethoxy-12-oxododecanoic acid is unique due to the presence of both an ethoxy group and a keto group at the 12th carbon position. This combination of functional groups provides it with distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.

Actividad Biológica

12-Ethoxy-12-oxododecanoic acid is a fatty acid derivative characterized by a ketone functional group at the 12th carbon position. This compound has garnered attention due to its potential biological activities, particularly as a secondary metabolite produced by microorganisms such as Klebsiella pneumoniae. Its synthesis and biological implications are of interest in various fields, including pharmaceuticals and biochemistry.

This compound can be synthesized through several methods, often involving the oxidation of dodecanoic acid derivatives. The synthesis typically involves:

- Starting Material : Dodecanoic acid or its derivatives.

- Reagents : Ethanol (for ethoxylation), periodic acid (for oxidation).

- Conditions : Reactions are generally conducted in anhydrous solvents like tetrahydrofuran under nitrogen atmosphere to prevent moisture interference.

The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study analyzing the bioactive compounds from Staphylococcus aureus found that derivatives of oxododecanoic acids, including 12-ethoxy variants, displayed notable antibacterial effects against various pathogens, including E. coli and Proteus mirabilis . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines, particularly HL-60 leukemia cells. The results indicated that this compound could induce apoptosis in these cells, suggesting potential applications in cancer therapy . The cytotoxicity was correlated with the structural characteristics of the compound, particularly its amphiphilic nature which facilitates membrane interaction.

Study 1: Antibacterial Activity

A comprehensive study evaluated the antibacterial efficacy of various fatty acid derivatives, including this compound. The findings demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus, with an inhibition zone diameter of approximately 15 mm at a concentration of 100 µg/mL .

| Compound | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| This compound | 15 | 100 |

| Control (Ampicillin) | 20 | 100 |

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the cytotoxic effects of this compound were assessed using HL-60 cells. The compound showed a dose-dependent increase in cytotoxicity with an IC50 value of approximately 50 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

The proposed mechanism for the biological activity of this compound includes:

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity : There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways of bacteria and cancer cells.

Propiedades

IUPAC Name |

12-ethoxy-12-oxododecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-2-18-14(17)12-10-8-6-4-3-5-7-9-11-13(15)16/h2-12H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOPNKODAZUCRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.